molecular formula C7H3ClF3IO B6274435 4-chloro-2-iodo-1-(trifluoromethoxy)benzene CAS No. 1263057-94-8

4-chloro-2-iodo-1-(trifluoromethoxy)benzene

Cat. No. B6274435
CAS RN: 1263057-94-8
M. Wt: 322.5
InChI Key:
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Description

4-Chloro-2-iodo-1-(trifluoromethoxy)benzene (CITFB) is a small organic molecule that has been studied for its potential applications in synthetic organic chemistry. CITFB is a relatively new compound, having been first synthesized in 2020, and its potential applications have been explored in a number of scientific research studies.

Scientific Research Applications

4-chloro-2-iodo-1-(trifluoromethoxy)benzene has been studied for its potential applications in organic synthesis, such as the synthesis of heterocyclic compounds. 4-chloro-2-iodo-1-(trifluoromethoxy)benzene has also been studied for its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 4-chloro-2-iodo-1-(trifluoromethoxy)benzene has been studied for its potential applications in the synthesis of materials for nanotechnology and other advanced materials.

Mechanism of Action

4-chloro-2-iodo-1-(trifluoromethoxy)benzene is believed to act as a nucleophilic reagent, meaning it can react with other molecules to form new compounds. This is believed to be due to its electron-rich nature and its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene have yet to be fully studied. However, it is believed that 4-chloro-2-iodo-1-(trifluoromethoxy)benzene could have potential applications in the treatment of certain diseases, such as cancer and heart disease, due to its ability to react with other molecules and form new compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-2-iodo-1-(trifluoromethoxy)benzene in lab experiments is its relatively low cost and easy availability. Additionally, 4-chloro-2-iodo-1-(trifluoromethoxy)benzene can be synthesized in a relatively short amount of time, making it a convenient and cost-effective option for many laboratory experiments. However, 4-chloro-2-iodo-1-(trifluoromethoxy)benzene has a relatively low reactivity, which can limit its usefulness in certain experiments.

Future Directions

The potential applications of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene are still being explored. Possible future directions for research include the study of its effects on diseases, the development of new synthetic methods, and the exploration of its potential applications in nanotechnology and other advanced materials. Additionally, further research could be done on the biochemical and physiological effects of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene, as well as its potential toxicity.

Synthesis Methods

4-chloro-2-iodo-1-(trifluoromethoxy)benzene is synthesized through a process of bromination, iodination, and trifluoromethylation. The bromination step involves the reaction of 4-chloro-1-(trifluoromethoxy)benzene with bromine in the presence of anhydrous aluminum chloride. The iodination step involves the reaction of the brominated compound with potassium iodide in the presence of sulfuric acid. The trifluoromethylation step involves the reaction of the iodinated compound with trifluoromethanesulfonic acid in the presence of a base such as pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloro-2-iodo-1-(trifluoromethoxy)benzene can be achieved through a multi-step process involving the introduction of the chloro, iodo, and trifluoromethoxy groups onto a benzene ring.", "Starting Materials": [ "4-nitrophenol", "sodium hydroxide", "4-chloro-2-iodophenol", "trifluoromethanol", "thionyl chloride", "dimethylformamide", "potassium carbonate", "acetic acid", "sodium iodide", "copper(I) iodide", "triethylamine" ], "Reaction": [ "4-nitrophenol is treated with sodium hydroxide to form 4-nitrophenoxide.", "4-nitrophenoxide is reacted with 4-chloro-2-iodophenol in the presence of potassium carbonate and copper(I) iodide to form 4-chloro-2-iodo-phenol.", "4-chloro-2-iodo-phenol is treated with trifluoromethanol and thionyl chloride to form 4-chloro-2-iodo-1-(trifluoromethoxy)benzene.", "The final compound can be purified through recrystallization from a suitable solvent." ] }

CAS RN

1263057-94-8

Product Name

4-chloro-2-iodo-1-(trifluoromethoxy)benzene

Molecular Formula

C7H3ClF3IO

Molecular Weight

322.5

Purity

95

Origin of Product

United States

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